

# Atto 465: A Technical Guide to Excitation, Emission, and Application Protocols

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## Compound of Interest

Compound Name: Atto 465

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**Atto 465** is a fluorescent label belonging to the ATTO series of dyes, known for their high-performance characteristics in various life science applications. Derived from acriflavine, this dye exhibits strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] Its utility spans from the labeling of proteins and nucleic acids to advanced microscopy techniques, making it a valuable tool for researchers.[3][4] This guide provides an in-depth overview of the spectral properties of **Atto 465**, detailed experimental protocols, and logical workflows for its application.

## Core Photophysical Properties

**Atto 465** is characterized by its distinct spectral properties, which are crucial for designing and executing fluorescence-based experiments. A key feature is its large Stokes shift, the difference between the excitation and emission maxima, which is approximately 52-55 nm.[5] This significant separation helps in minimizing self-quenching and improving the signal-to-noise ratio in fluorescence detection. The dye is moderately hydrophilic and can be efficiently excited by light sources in the 420-465 nm range.

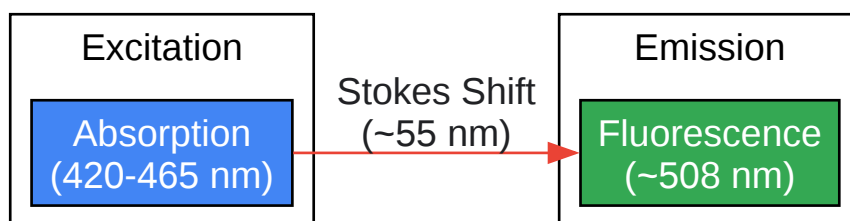
The essential photophysical characteristics of **Atto 465** are summarized in the table below.

Property	Value	Units
Excitation Maximum ( $\lambda_{abs}$ )	453	nm
Emission Maximum ( $\lambda_{fl}$ )	506 - 508	nm
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$7.5 \times 10^4$	M-1cm-1
Fluorescence Quantum Yield ( $\eta_{fl}$ )	70 - 75	%
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0	ns
Stokes Shift	53 - 55	nm
Correction Factor (CF260)	1.09 - 1.12	-
Correction Factor (CF280)	0.48 - 0.54	-

Data compiled from multiple sources.

## Spectral Characteristics and Visualization

The spectral profile of **Atto 465** makes it compatible with common excitation sources like the 436 nm line of a mercury arc lamp or various laser lines. Its emission in the green region of the spectrum allows for clear visualization and spectral separation from other fluorophores in multiplexing experiments. A derivative, **Atto 465**-pentafluoroaniline (**Atto 465-p**), has been developed as a nuclear stain that can be spectrally distinguished from both blue and green fluorophores, offering flexibility in multiplex immunofluorescence (mIF) panels.



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**Caption:** Spectral relationship of **Atto 465**.

## Experimental Protocols

The following sections provide detailed methodologies for common applications of **Atto 465**, including protein labeling, oligonucleotide conjugation, and its use as a nuclear counterstain in immunofluorescence.

### Protein Labeling with **Atto 465** NHS-Ester

This protocol outlines the procedure for conjugating **Atto 465** NHS-ester to primary amine groups on proteins, such as antibodies.

Materials:

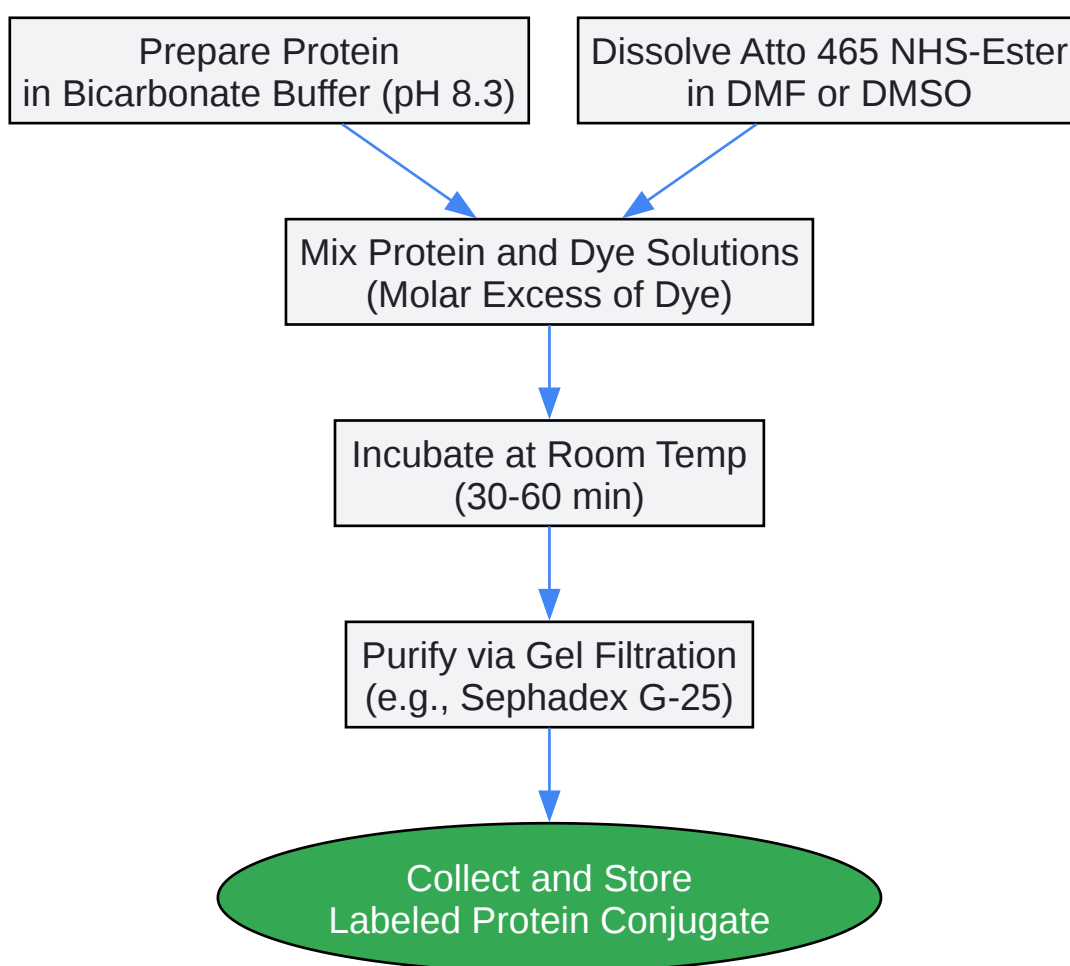
- Protein solution (1-5 mg/mL)
- Bicarbonate buffer (0.1 M, pH 8.3)
- **Atto 465** NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Gel permeation chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS, pH 7.2)

Procedure:

- **Protein Preparation:** Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a concentration of 2 mg/mL. If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS beforehand.
- **Dye Preparation:** Immediately before use, prepare a 2 mg/mL solution of **Atto 465** NHS-ester in anhydrous DMF or DMSO.
- **Conjugation Reaction:** Add a molar excess of the reactive dye solution to the protein solution. A twofold molar excess is a general starting point. For example, add approximately

10  $\mu$ L of the dye solution to 1 mL of a 2 mg/mL antibody solution.

- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2). The first colored band to elute is typically the labeled protein.
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide or freeze in aliquots at -20°C.



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**Caption:** Workflow for protein labeling.

## Oligonucleotide Labeling

This protocol is for labeling amino-modified oligonucleotides with **Atto 465** NHS-ester.

Materials:

- Amino-modified oligonucleotide
- Carbonate buffer (0.2 M, pH 8-9)
- **Atto 465** NHS-ester
- Anhydrous Dimethylformamide (DMF)
- Dual HPLC for purification

Procedure:

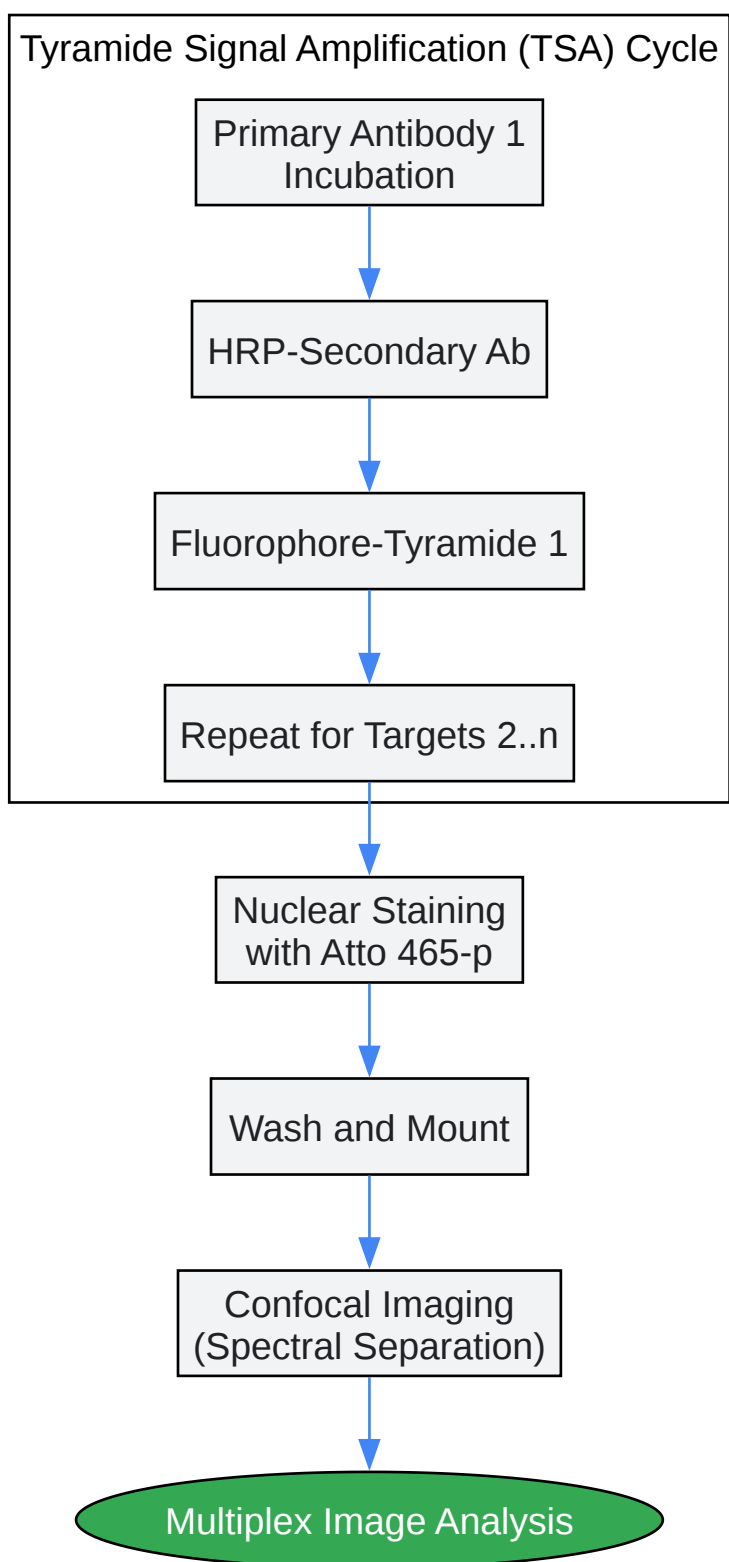
- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).
- Dye Preparation: Prepare a 5 mg/mL solution of **Atto 465** NHS-ester in anhydrous DMF.
- Conjugation: Add the oligonucleotide solution to the dye solution. For example, mix ~50 µL of the oligo solution with 30 µL of the label solution.
- Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
- Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligos and excess dye.

## Multiplex Immunofluorescence (mIF) Nuclear Staining with Atto 465-p

A derivative, **Atto 465**-pentafluoroaniline (**Atto 465-p**), serves as a specific and photostable nuclear stain, providing an alternative to DAPI and freeing up the 405 nm channel for other targets.

#### Protocol for Fixed Cells/Tissues:

- **Tissue Preparation:** Process formalin-fixed, paraffin-embedded (FFPE) tissue sections through deparaffinization and rehydration steps.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval as required for the primary antibodies in the mIF panel.
- **Immunostaining:** Carry out the sequential rounds of primary antibody incubation and tyramide signal amplification (TSA) for each target protein in the panel.
- **Nuclear Staining:** After the final TSA step, incubate the tissue sections with a working solution of **Atto 465-p** (e.g., 4-8  $\mu$ M) for approximately 10 minutes.
- **Washing and Mounting:** Wash the sections thoroughly with a buffer (e.g., PBS) and mount with an appropriate mounting medium.
- **Imaging:** Acquire images using a confocal microscope with appropriate laser lines and emission filters. **Atto 465-p** can be excited using a 470 nm or 486 nm laser. To avoid spectral overlap with green fluorophores like Alexa Fluor 488, it may be necessary to red-shift the excitation for the green channel (e.g., to 498 nm) and use narrow emission windows for both dyes.



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**Caption:** Multiplex immunofluorescence workflow.

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